2-methyl-2-(4-methylphenyl)propanal
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Overview
Description
2-methyl-2-(4-methylphenyl)propanal: is an organic compound belonging to the class of aromatic aldehydes. It features a benzene ring substituted with a methyl group at the para-position and a propanal group with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methylphenyl)propanal can be achieved through several methods:
Friedel-Crafts Acylation: : This involves the reaction of 4-methylbenzene (p-tolene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired aldehyde.
Reductive Amination: : Another method involves the reductive amination of 4-methylbenzaldehyde with acetone in the presence of ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-methylphenyl)propanal: undergoes various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: : LiAlH₄, NaBH₄, ether or alcohol solvents.
Substitution: : HNO₃, H₂SO₄, Cl₂, Br₂, acidic conditions.
Major Products Formed
Oxidation: : 2-methyl-2-(4-methylphenyl)propanoic acid.
Reduction: : 2-methyl-2-(4-methylphenyl)propanol.
Substitution: : Nitro-, sulfonic acid-, and halogen-substituted derivatives of the aromatic ring.
Scientific Research Applications
2-methyl-2-(4-methylphenyl)propanal: has various applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: : It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism by which 2-methyl-2-(4-methylphenyl)propanal exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-methyl-2-(4-methylphenyl)propanal: is similar to other aromatic aldehydes, such as benzaldehyde and p-tolualdehyde. its unique structure, with the additional methyl group on the propanal moiety, gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.
Similar Compounds
Benzaldehyde: : A simple aromatic aldehyde without additional substituents.
p-Tolualdehyde: : An aromatic aldehyde with a single methyl group on the benzene ring.
Properties
CAS No. |
32454-12-9 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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